Cas no 899976-46-6 (N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)

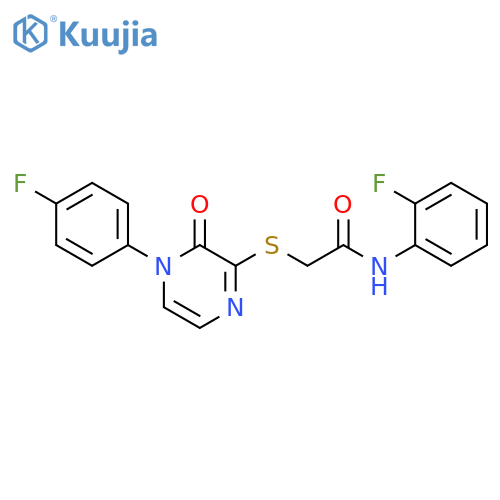

899976-46-6 structure

商品名:N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide

CAS番号:899976-46-6

MF:C18H13F2N3O2S

メガワット:373.376529455185

CID:5363039

N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(2-Fluorophenyl)-2-[[4-(4-fluorophenyl)-3,4-dihydro-3-oxo-2-pyrazinyl]thio]acetamide

- N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide

-

- インチ: 1S/C18H13F2N3O2S/c19-12-5-7-13(8-6-12)23-10-9-21-17(18(23)25)26-11-16(24)22-15-4-2-1-3-14(15)20/h1-10H,11H2,(H,22,24)

- InChIKey: MFLCQGYTMKFLRM-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1F)(=O)CSC1=NC=CN(C2=CC=C(F)C=C2)C1=O

じっけんとくせい

- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸性度係数(pKa): 12.02±0.70(Predicted)

N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3166-0278-1mg |

N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |

899976-46-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F3166-0278-3mg |

N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |

899976-46-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F3166-0278-25mg |

N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |

899976-46-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F3166-0278-50mg |

N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |

899976-46-6 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F3166-0278-2μmol |

N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |

899976-46-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F3166-0278-5μmol |

N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |

899976-46-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F3166-0278-10mg |

N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |

899976-46-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F3166-0278-4mg |

N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |

899976-46-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F3166-0278-5mg |

N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |

899976-46-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F3166-0278-20μmol |

N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |

899976-46-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

899976-46-6 (N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 13769-43-2(potassium metavanadate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量